4-Fluoro-2-methoxy-5-methylphenol
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Overview
Description
4-Fluoro-2-methoxy-5-methylphenol is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a phenol ring. This compound is a fluorinated methoxy-substituted catechol analog, which makes it an interesting subject for various chemical and biological studies .
Mechanism of Action
Safety and Hazards
Future Directions
Phenol derivatives like 4-Fluoro-2-methoxy-5-methylphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are expected to find increasing use in various industries, including plastics, adhesives, and coatings, and in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-5-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-methoxy-4-nitrobenzaldehyde with fluoride, followed by Baeyer-Villiger oxidation of the benzaldehyde to the phenol . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-5-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic aromatic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-Fluoro-2-methoxy-5-methylphenol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxyphenol: Similar in structure but lacks the methyl group.
2-Methoxy-5-methylphenol: Similar but lacks the fluorine atom.
4-Fluoro-2-methylphenol: Similar but lacks the methoxy group.
Uniqueness
4-Fluoro-2-methoxy-5-methylphenol is unique due to the combination of its fluorine, methoxy, and methyl substituents on the phenol ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs. For example, the presence of the fluorine atom enhances its inhibitory effect on leukocyte oxidant production compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-fluoro-2-methoxy-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKDPPPPSDXZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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